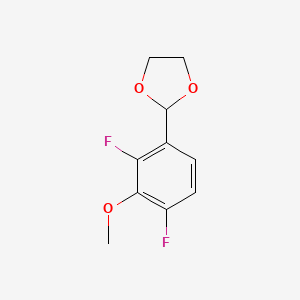

2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-13-9-7(11)3-2-6(8(9)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYPQIUMOKXBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Difluoro 3 Methoxyphenyl 1,3 Dioxolane

Precursor Synthesis and Functionalization Strategies

The core of the synthesis lies in the construction of the 2,4-difluoro-3-methoxybenzaldehyde (B1333969) molecule. This involves the strategic introduction of fluoro, methoxy (B1213986), and formyl groups onto a benzene (B151609) ring.

The synthesis of substituted benzaldehydes often begins with a suitably substituted benzene derivative. For 2,4-difluoro-3-methoxybenzaldehyde, a common starting material is a difluorinated aromatic compound. One established method for introducing a formyl group onto such a ring is the Gattermann-Koch reaction or similar formylation techniques. For instance, 2,4-difluorobenzaldehyde (B74705) can be synthesized from 1,3-difluorobenzene (B1663923) and carbon monoxide using aluminum chloride (AlCl3) and hydrogen chloride (HCl) as catalysts under pressure. researchgate.net

The strategic challenge lies in the timing of the methoxy group installation. The synthesis can proceed by either formylating a pre-existing difluoromethoxybenzene or by methoxylating a difluoro-benzaldehyde derivative. The specific route taken depends on the directing effects of the substituents and the reactivity of the intermediates. For example, the synthesis of 2-fluoro-3-methoxybenzaldehyde (B32414) is a known process, highlighting the feasibility of having these functional groups adjacent on the aromatic ring. ossila.com

Introducing a methoxy group onto a difluoro-substituted aromatic ring is a critical functionalization step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a fluorine atom on the aromatic ring is displaced by a methoxide (B1231860) nucleophile (e.g., from sodium methoxide). The success of this reaction is highly dependent on the electronic nature of the ring; the presence of electron-withdrawing groups (like the second fluorine atom and a potential aldehyde group) activates the ring towards nucleophilic attack.

Research has demonstrated the replacement of an aromatic fluorine atom with a methoxy group. nih.gov In one study, the oxygen atom for the methoxy group was found to originate from the solvent, N,N-dimethylformamide (DMF), during a methylation reaction with methyl iodide. nih.gov This indicates that the choice of solvent and reagents can be crucial and sometimes lead to unexpected methoxylation pathways. More conventional methods involve reacting the fluorinated aromatic compound with sodium methoxide in a suitable solvent. The regioselectivity of the methoxylation is governed by the positions of the other substituents on the ring.

Dioxolane Formation from 2,4-Difluoro-3-methoxybenzaldehyde

The final step in the synthesis is the conversion of the aldehyde group of 2,4-Difluoro-3-methoxybenzaldehyde into a 1,3-dioxolane (B20135). This reaction, known as acetalization, is a protective strategy for the carbonyl group and is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst.

Acetalization is a reversible reaction that requires an acid catalyst to proceed effectively. libretexts.org The mechanism involves the protonation of the carbonyl oxygen by the acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. libretexts.orgwikipedia.org

A variety of acid catalysts can be employed for this transformation. rsc.org

Homogeneous Catalysts : Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are commonly used. mdpi.comgoogle.com These are effective but can be corrosive and require a neutralization step during workup. mdpi.com

Heterogeneous Catalysts : Solid acid catalysts, including zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfonic acid-functionalized materials, offer advantages such as easy separation from the reaction mixture by filtration, potential for recycling, and reduced corrosivity. mdpi.comresearchgate.netresearchgate.net

Lewis Acids : Lewis acids can also catalyze acetal (B89532) formation. rsc.org

The formation of the cyclic acetal with ethylene glycol is entropically favored over the formation of an acyclic acetal from two separate alcohol molecules. spegroup.ru To drive the reaction to completion, the water formed as a byproduct must be removed from the reaction mixture. libretexts.orgwikipedia.org This is often accomplished using a Dean-Stark apparatus, molecular sieves, or by using a water-carrying solvent. libretexts.orgmdpi.com

The choice of solvent plays a significant role in the efficiency of dioxolane formation. mdpi.com The solvent not only dissolves the reactants but can also be instrumental in removing the water byproduct.

Azeotropic Solvents : Solvents like toluene (B28343) and xylene are frequently used because they form an azeotrope with water, allowing for its continuous removal via a Dean-Stark trap, thereby shifting the reaction equilibrium towards the product side. google.comprofistend.info

Polar Aprotic Solvents : Solvents such as dimethyl sulfoxide (B87167) (DMSO) have also been used. In some cases, the presence of DMSO can lead to higher yields compared to aqueous media. mdpi.com

Alternative Media : Research into greener reaction conditions has explored the use of unconventional media. For example, cyclopentyl methyl ether (CPME) has been used as a potentially bio-based solvent for dioxolane synthesis. nih.govd-nb.info Interestingly, 1,3-dioxolane compounds themselves are being investigated as green, bio-based polar aprotic solvents, which could offer novel process efficiencies in the future. rsc.orgrsc.org

The following table summarizes the effect of different solvents on acetalization reactions from various studies.

| Catalyst | Aldehyde/Ketone | Diol/Alcohol | Solvent | Yield (%) | Reference |

| p-Toluenesulfonic acid | Benzaldehyde (B42025) | Ethylene Glycol | Toluene | High (not specified) | profistend.info |

| p-Toluenesulfonic acid | Furfural | Polyvinyl alcohol | DMSO | 55 | mdpi.com |

| p-Toluenesulfonic acid | Furfural | Polyvinyl alcohol | Water | 50 | mdpi.com |

| Acidic Ionic Liquid | Propionaldehyde | Ethanediol | Not specified | 99 | mdpi.com |

| Ru(triphos)(tmm) | 3,4-hexanediol | Formic Acid | 1,4-Dioxane | Low (not specified) | nih.govd-nb.info |

Optimizing the amounts of reactants and catalysts is crucial for maximizing yield, minimizing byproducts, and ensuring economic viability.

Reactant Stoichiometry : The molar ratio of the aldehyde to ethylene glycol is a key parameter. While a 1:1 stoichiometric ratio is required by the reaction, often a slight excess of ethylene glycol (e.g., 1.5 to 2 equivalents) is used to drive the equilibrium towards the formation of the dioxolane. google.com

Catalyst Loading : The amount of acid catalyst must be carefully controlled. For homogeneous catalysts like p-toluenesulfonic acid, typical loadings can be around 0.05 equivalents relative to the aldehyde. google.com For heterogeneous catalysts, the loading is determined by its activity and surface area. The goal is to use the minimum amount of catalyst necessary to achieve a reasonable reaction rate, thereby reducing costs and potential side reactions.

Reaction Conditions : Temperature and reaction time are also optimized. Reactions are often run at the reflux temperature of the solvent (e.g., toluene, ~110 °C) to facilitate water removal. mdpi.comprofistend.info The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion.

The table below provides examples of optimized reaction conditions for the synthesis of dioxolanes from various aldehydes.

| Aldehyde | Diol (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Chlorobenzaldehyde | Ethylene Glycol (1.5) | p-TsOH (0.05) | Xylene | 135-140 | 15-20 | High (not specified) | google.com |

| Cyclohexanone | Glycerol (0.83) | [MeSO₃bmim][MeSO₄] (0.005) | Toluene | 110 | 2.0 | 87 (conversion) | mdpi.com |

| Benzaldehyde | Ethylene Glycol (1.2) | ortho-Phosphoric acid (catalytic) | Toluene | Reflux | Not specified | High (not specified) | profistend.info |

Advanced Synthetic Approaches and Process Development

The industrial preparation and scale-up of 2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane synthesis demand robust and optimized methodologies. Advanced synthetic approaches focus on enhancing reaction efficiency, minimizing by-product formation, and ensuring the process is both economically viable and environmentally benign.

Chemo- and Regioselective Considerations in Multi-Step Syntheses

In the context of complex molecule synthesis, the protection of an aldehyde as a dioxolane is a critical step that requires high chemoselectivity. The goal is to selectively react the aldehyde in the presence of other potentially reactive functional groups, such as ketones, esters, or halides. The reaction of an aldehyde with a diol to form a cyclic acetal is generally favored over the reaction with a simple alcohol due to the thermodynamic stability of the resulting five-membered ring. rasayanjournal.co.in

For a substrate like 2,4-Difluoro-3-methoxybenzaldehyde, the electronic properties of the aromatic ring, influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, play a significant role. While these substituents primarily affect the reactivity of the aromatic ring itself, they can have a subtle influence on the electrophilicity of the carbonyl carbon. The key to chemoselectivity often lies in the choice of catalyst and reaction conditions. Mild acidic catalysts are typically employed to activate the carbonyl group toward nucleophilic attack by the diol without promoting side reactions on other sensitive parts of the molecule.

Regioselectivity becomes a primary concern when the substrate contains multiple, distinct carbonyl groups. In such cases, the inherent reactivity differences between aldehydes and ketones are exploited. Aldehydes are sterically less hindered and electronically more reactive than ketones, allowing for their selective protection under carefully controlled conditions. mdpi.com For instance, using a stoichiometric amount of the diol and a mild catalyst at low temperatures can favor the formation of the dioxolane from the aldehyde moiety while leaving a ketone group untouched.

Table 1: Illustrative Chemoselectivity in Acetalization of Multifunctional Carbonyl Compounds

| Substrate | Protecting Diol | Catalyst | Conditions | Major Product | Selectivity (%) |

| 4-acetylbenzaldehyde | Ethylene Glycol | p-TSA | Toluene, reflux | 2-(4-acetylphenyl)-1,3-dioxolane | >95 |

| 1-phenyl-1,2-propanedione | Ethylene Glycol | Amberlyst-15 | CH2Cl2, rt | 2-methyl-2-phenyl-1,3-dioxolane | >90 (ketone protection) |

| 5-oxohexanal | 1,2-Propanediol | ZrCl4 | Neat, rt | 2-(4-oxopentyl)-4-methyl-1,3-dioxolane | >98 |

Note: This table is illustrative and compiled from general knowledge of chemoselective acetalization reactions. Specific conditions for this compound may vary.

Green Chemistry Principles in the Synthesis of Dioxolane Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the twelve principles of green chemistry. rasayanjournal.co.in The synthesis of this compound can be made more environmentally friendly by considering several of these principles.

Atom Economy: The formation of the dioxolane from the aldehyde and ethylene glycol is an addition reaction followed by the elimination of water. While the atom economy is not perfect due to the loss of a water molecule, it is generally considered an efficient transformation.

Use of Safer Solvents and Auxiliaries: Traditional methods often employ solvents like toluene or benzene to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus. Green chemistry encourages the use of safer, bio-based, or recyclable solvents. rsc.orgrsc.org Research into solvent-free reactions or the use of greener solvents like cyclopentyl methyl ether (CPME) or 1,3-dioxolane-4-ones (derived from renewable resources) is an active area of investigation. rsc.orgresearchgate.net

Catalysis: The use of catalytic amounts of an acid is preferable to stoichiometric amounts. Heterogeneous catalysts, such as solid acid resins (e.g., Amberlyst-15) or functionalized metal-organic frameworks (MOFs), offer significant advantages. researchgate.netresearchgate.net They can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling, which reduces waste and cost.

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are more energy-efficient. The development of highly active catalysts that promote the reaction under mild conditions is a key goal. Microwave-assisted synthesis has also been explored to accelerate reaction times and reduce energy consumption. rasayanjournal.co.in

Table 2: Comparison of Catalytic Systems for Dioxolane Synthesis based on Green Chemistry Metrics

| Catalyst | Solvent | Conditions | Advantages | Disadvantages |

| p-Toluenesulfonic Acid | Toluene | Reflux, Dean-Stark | High yield, well-established | Use of hazardous solvent, high energy input |

| Amberlyst-15 | Dichloromethane | Room Temperature | Mild conditions, recyclable catalyst | Use of chlorinated solvent |

| Sulfonic Acid Functionalized MOF | Solvent-free | 60 °C | High efficiency, reusable, solventless | Catalyst preparation can be complex |

| Eosin Y (Photocatalyst) | Acetonitrile (B52724) | Visible light, rt | Extremely mild, neutral conditions | May not be suitable for all substrates |

Note: This table provides a general comparison. The optimal catalyst for the synthesis of this compound would require specific experimental evaluation.

Continuous Flow Synthesis Methodologies for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering numerous advantages over traditional batch processing. beilstein-journals.orgflinders.edu.aursc.org The application of flow chemistry to the synthesis of this compound can lead to significant process improvements.

In a typical flow setup, streams of the aldehyde and the diol, along with a catalyst solution (if homogeneous) or passing through a packed bed of a heterogeneous catalyst, are continuously mixed and heated in a reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility. rsc.org

Key advantages of continuous flow for this synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe use of higher temperatures to accelerate the reaction without the risk of thermal runaways. flinders.edu.au

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous materials and exothermic reactions. beilstein-journals.org

Increased Efficiency and Yield: The precise control over stoichiometry and residence time can minimize the formation of by-products, leading to higher yields and purity of the final product. rsc.org

Scalability: Scaling up a flow process is typically achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. flinders.edu.au

Integration with Other Processes: Flow reactors can be readily integrated into multi-step continuous processes, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. beilstein-journals.org

For the synthesis of this compound, a packed-bed reactor containing a solid acid catalyst would be an ideal setup. This would combine the benefits of flow chemistry with the advantages of heterogeneous catalysis, leading to a highly efficient, safe, and sustainable manufacturing process.

Mechanism of Dioxolane Formation and Related Reaction Kinetics

Understanding the underlying reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound, allowing for rational control of the reaction to maximize yield and minimize impurities.

Mechanistic Pathways of Carbonyl Protection by 1,2-Diols

The formation of a dioxolane from an aldehyde and a 1,2-diol, such as ethylene glycol, is a reversible acid-catalyzed reaction. The generally accepted mechanism proceeds through the formation of a hemiacetal intermediate.

The mechanistic steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,4-Difluoro-3-methoxybenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.

Deprotonation to Form the Hemiacetal: A base (which can be the conjugate base of the acid catalyst or another molecule of the diol) removes a proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water and Ring Closure: The lone pair of electrons on the remaining ether oxygen of the hemiacetal assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. This intramolecular step is entropically favored and leads to the formation of the five-membered ring.

Deprotonation to Yield the Dioxolane: A base removes the final proton from the oxonium ion to yield the neutral this compound product and regenerate the acid catalyst.

The reversibility of this reaction necessitates the removal of water from the reaction mixture to drive the equilibrium towards the product side, which is often achieved by azeotropic distillation or the use of dehydrating agents.

Kinetic Studies of Dioxolane Ring Formation for Substituted Benzaldehydes

Kinetic studies on the formation of dioxolanes from substituted benzaldehydes reveal the influence of electronic effects on the reaction rate. The reaction is typically first-order with respect to the aldehyde. For the reaction of substituted benzaldehydes with ethylene oxide in the presence of a catalyst, it has been shown that electron-withdrawing groups on the aromatic ring accelerate the reaction. This is consistent with the proposed mechanism where the rate-determining step for aldehydes with poor electrophilicity is the nucleophilic attack on the carbonyl group. rsc.orggoogle.com

The Hammett equation, which relates reaction rates to the electronic properties of substituents, can be applied to this reaction. A positive rho (ρ) value indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state of the nucleophilic attack. rsc.org

For 2,4-Difluoro-3-methoxybenzaldehyde, the two fluorine atoms are strongly electron-withdrawing, which would be expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of dioxolane formation compared to unsubstituted benzaldehyde. The methoxy group is electron-donating, which would have the opposite effect. However, the combined effect of two powerful electron-withdrawing fluorine atoms is likely to dominate, leading to a relatively fast reaction rate.

Table 3: Relative Reaction Rates of Dioxolane Formation for Substituted Benzaldehydes (Illustrative)

| Benzaldehyde Substituent | Relative Rate (k_rel) | Electronic Effect |

| 4-Nitro | 1500 | Strong Electron-Withdrawing |

| 4-Chloro | 10 | Moderate Electron-Withdrawing |

| Unsubstituted | 1 | Reference |

| 4-Methyl | 0.5 | Weak Electron-Donating |

| 4-Methoxy | 0.1 | Strong Electron-Donating |

Note: This table is based on kinetic data for the reaction of substituted benzaldehydes with ethylene oxide and is intended to illustrate the trend of electronic effects. rsc.org The actual relative rates for the reaction with ethylene glycol may differ.

Chemical Reactivity and Transformations of 2 2,4 Difluoro 3 Methoxyphenyl 1,3 Dioxolane

Reactions Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring serves as a protective group for the aldehyde functionality of 2,4-difluoro-3-methoxybenzaldehyde (B1333969). As such, its chemical reactivity is centered on its cleavage to regenerate the parent aldehyde or its transformation into other functional groups.

Deprotection Strategies and Regeneration of the Aldehyde Functionality

The primary reaction of the 1,3-dioxolane ring in this context is its removal to unmask the aldehyde. This is typically achieved through hydrolysis or transacetalization.

Acid-catalyzed hydrolysis is the most common method for the deprotection of 1,3-dioxolanes. organic-chemistry.orgchem-station.com The reaction is reversible and involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by nucleophilic attack by water.

The generally accepted mechanism proceeds as follows:

Protonation: An acid catalyst, such as a dilute mineral acid (e.g., HCl, H₂SO₄), protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group.

Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation and Hemiacetal Formation: A proton is transferred to another water molecule, yielding a hemiacetal.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated.

Elimination of Ethylene (B1197577) Glycol: The protonated hydroxyl group leaves as a molecule of ethylene glycol, and the aldehyde is regenerated after a final deprotonation step.

| Reagent/Catalyst | Solvent | Conditions | General Applicability |

| Dilute HCl or H₂SO₄ | Water, Acetone, THF | Reflux or room temp. | Standard and widely used method. organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Mild conditions | Effective for acid-sensitive substrates. |

| Acetic Acid | Water | Mildly acidic conditions | Useful for substrates sensitive to strong acids. |

| Lewis Acids (e.g., FeCl₃, AlCl₃) | Aprotic solvents | Varying conditions | Can be used for specific substrates. |

Transacetalization is another effective method for deprotection, which involves the transfer of the diol protecting group from the substrate to a more reactive carbonyl compound, often referred to as a carbonyl scavenger. organic-chemistry.org This reaction is also typically acid-catalyzed and is driven by the use of the scavenger in large excess. Acetone is a commonly used scavenger due to its volatility, which allows for easy removal from the reaction mixture. nih.gov

The mechanism is similar to hydrolysis, but instead of water, the carbonyl scavenger (e.g., acetone) acts as the acceptor for the ethylene glycol. The equilibrium is shifted towards the deprotected aldehyde by the high concentration of the scavenger.

| Carbonyl Scavenger | Catalyst | Typical Conditions | Notes |

| Acetone | Acid catalyst (e.g., p-TsOH) | Refluxing acetone | The formation of 2,2-dimethyl-1,3-dioxolane (B146691) (acetone dimethyl ketal) drives the reaction. nih.gov |

| Formaldehyde (B43269) | Acid catalyst | Varies | Highly reactive scavenger. |

| Paraformaldehyde | Acid catalyst | Varies | Solid source of formaldehyde. |

Ring-Opening Reactions and Alternative Functional Group Transformations

While deprotection to the aldehyde is the most common reaction, the 1,3-dioxolane ring can undergo other transformations. Reductive ring-opening, for instance, can lead to the formation of β-hydroxy ethers. This transformation is typically achieved using reducing agents in the presence of a Lewis acid. For example, reaction with diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) can reductively cleave the acetal (B89532).

For a 2-aryl-1,3-dioxolane, this reaction would proceed via the formation of an intermediate that is then reduced to yield a 2-(arylmethoxy)ethanol derivative. The regioselectivity of the ring opening can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions.

Stereoselective Transformations at the Acetal Carbon (if applicable to chiral derivatization)

If the 1,3-dioxolane is formed from a chiral diol, the acetal carbon (C2) becomes a stereocenter. While the specific compound is achiral, analogous chiral dioxolanes can undergo diastereoselective reactions. The stereoselectivity of reactions at the acetal carbon is often influenced by the existing stereocenters in the dioxolane ring. mdpi.com

For instance, the formation of the dioxolane itself can be stereoselective. mdpi.com Subsequent reactions, such as the addition of nucleophiles to the oxocarbenium ion formed upon transient ring-opening, can proceed with a degree of stereocontrol, dictated by the steric and electronic environment of the chiral dioxolane. However, specific studies on stereoselective transformations at the acetal carbon of a pre-formed 2-(2,4-difluoro-3-methoxyphenyl)-1,3-dioxolane are not widely reported. Such transformations would likely involve the generation of a chiral oxocarbenium ion and its subsequent trapping by a nucleophile, where the facial selectivity is directed by the substituents on the dioxolane ring.

Reactivity of the 2,4-Difluoro-3-methoxyphenyl Moiety

The reactivity of the aromatic portion of the molecule is governed by the directing and activating/deactivating effects of the fluoro and methoxy (B1213986) substituents. The 1,3-dioxolane group itself is generally considered to be electron-withdrawing and deactivating towards electrophilic aromatic substitution.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The fluorine atoms (-F) are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In the 2,4-difluoro-3-methoxyphenyl system, the directing effects of these substituents must be considered in concert. The methoxy group at position 3 strongly activates the ortho positions (2 and 4) and the para position (6). The fluorine at position 2 deactivates the ring but directs ortho (to position 3, which is already substituted) and para (to position 5). The fluorine at position 4 also deactivates the ring and directs ortho (to positions 3 and 5) and para (to position 1, which is attached to the dioxolane).

Considering the combined effects, the most likely position for electrophilic attack would be position 6, which is para to the strongly activating methoxy group and is not sterically hindered. Position 5 is ortho to one fluorine and meta to the other, as well as meta to the methoxy group, making it less activated.

Typical electrophilic aromatic substitution reactions that could be anticipated include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the 6-position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to result in substitution at the 6-position.

Friedel-Crafts Alkylation and Acylation: These reactions are often sensitive to deactivating groups, and the presence of two fluorine atoms might inhibit these transformations. However, under forcing conditions, acylation or alkylation could potentially occur at the 6-position.

Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatic rings. In the case of 2,4-difluoro-3-methoxyphenyl derivatives, lithiation could potentially be directed by the methoxy group to the 2-position (if the fluorine were not present) or the 4-position (if the fluorine were not present). However, the presence of the fluorine atoms will significantly influence the acidity of the aromatic protons. It is also possible that lithiation could occur at the 5-position, directed by the fluorine at C4.

It is important to note that the dioxolane group, being an acetal, is acid-sensitive. Therefore, electrophilic aromatic substitution reactions carried out under strongly acidic conditions could lead to the deprotection of the aldehyde functionality.

Electrophilic Aromatic Substitution Reactions on the Difluoro-Methoxyphenyl Ring

Electrophilic aromatic substitution (EAS) on the 2,4-difluoro-3-methoxyphenyl ring is a complex process due to the competing directing effects of the substituents. The methoxy group is a powerful activating group and is ortho, para-directing. Conversely, the fluorine atoms are deactivating yet also ortho, para-directing. The interplay of these effects, along with steric hindrance from the dioxolane group, determines the regioselectivity of the substitution. libretexts.orgresearchgate.netrsc.org

Generally, the position para to the strongly activating methoxy group would be favored. However, in this molecule, that position is occupied by a fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group. Of the two ortho positions (C5 and C1), C5 is sterically less hindered and is activated by the methoxy group and one of the fluorine atoms, making it the most probable site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product | Rationale |

| NO₂⁺ | 2-(2,4-Difluoro-3-methoxy-5-nitrophenyl)-1,3-dioxolane | The C5 position is activated by the methoxy group and is the least sterically hindered available position ortho or para to it. nih.gov |

| Br⁺ | 2-(5-Bromo-2,4-difluoro-3-methoxyphenyl)-1,3-dioxolane | Similar to nitration, the C5 position is the most electronically enriched and accessible for electrophilic attack. |

| R-C=O⁺ | 2-(5-Acyl-2,4-difluoro-3-methoxyphenyl)-1,3-dioxolane | Friedel-Crafts acylation is expected to follow the same regiochemical preference, favoring the C5 position. |

Nucleophilic Aromatic Substitution Pathways (SNAr) Driven by Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of two activating fluorine atoms. libretexts.org In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. For this to occur, the ring must be electron-deficient, which is achieved by the presence of electron-withdrawing groups. The two fluorine atoms serve this purpose, making the aromatic ring susceptible to nucleophilic attack. researchgate.netebyu.edu.trnih.govmdpi.comacsgcipr.org

The fluorine atoms themselves can act as leaving groups in SNAr reactions. nih.govnih.gov The rate of substitution is dependent on the strength of the nucleophile and the stability of the intermediate Meisenheimer complex. researchgate.net Generally, the fluorine atom para to the methoxy group (C4) would be more activated towards nucleophilic attack due to resonance stabilization of the intermediate by the methoxy group. However, the presence of the second fluorine atom at the ortho position (C2) also contributes to the activation of the ring. libretexts.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) | Reaction Conditions |

| RO⁻ (alkoxide) | Substitution of one or both fluorine atoms with an alkoxy group. | Typically requires a strong base and polar aprotic solvent. mdpi.com |

| R₂NH (amine) | Substitution of one or both fluorine atoms with an amino group. | Can proceed with or without a catalyst, depending on the amine's nucleophilicity. nih.gov |

| RS⁻ (thiolate) | Substitution of one or both fluorine atoms with a thioether group. | Generally proceeds under mild conditions with a suitable base. |

Directed Ortho Metalation (DoM) Strategies for Further Aryl Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the methoxy group and the oxygen atoms of the dioxolane ring can potentially act as DMGs. uwindsor.castrath.ac.uk

The methoxy group is a well-established DMG. organic-chemistry.org Deprotonation would be expected to occur at the C2 or C4 positions. However, these positions are already substituted with fluorine atoms. The dioxolane group could also direct metalation to the C2 position. The relative directing ability of these groups and the steric environment will determine the outcome of the reaction. It is plausible that deprotonation could occur at the C5 position, which is ortho to one of the fluorine atoms and influenced by the methoxy group.

Once the aryllithium species is formed, it can be quenched with various electrophiles to introduce a wide range of functional groups.

Table 3: Potential Directed Ortho Metalation and Subsequent Functionalization

| Directing Group | Site of Metalation | Electrophile (E) | Functionalized Product |

| Methoxy | C2 or C4 (if F is displaced) or C5 | CO₂ | Carboxylic acid |

| Dioxolane | C2 (if F is displaced) | I₂ | Iodo-derivative |

| Methoxy/Fluoro synergy | C5 | (CH₃)₃SiCl | Trimethylsilyl-derivative |

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions (if derivatized)

While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Br or C-I bonds, recent advances in catalysis have enabled the use of aryl fluorides in such transformations. rsc.orgrsc.orgnih.govworktribe.comnih.gov The activation of the C-F bond often requires specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands. exlibrisgroup.comresearchgate.net The reactivity of the C-F bonds in this compound would be enhanced by the presence of the other electron-withdrawing fluorine atom and the methoxy group. mdpi.com

Alternatively, the molecule could be first derivatized, for example, through a DoM reaction followed by quenching with an iodine source, to introduce a more reactive halide. This aryl iodide could then readily participate in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of C-C bonds. nih.gov

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki | Arylboronic acid | Biaryl derivative | Pd(OAc)₂ with a phosphine ligand |

| Heck | Alkene | Styrenyl derivative | PdCl₂(PPh₃)₂ |

| Sonogashira | Terminal alkyne | Arylalkyne derivative | Pd(PPh₃)₄ with a copper co-catalyst |

| Buchwald-Hartwig | Amine | N-Aryl amine derivative | Pd₂(dba)₃ with a specialized phosphine ligand |

Multi-Step Synthesis Integration and Cascade Reactions

The structural features of this compound make it a valuable building block in multi-step organic synthesis. scribd.comsavemyexams.comyoutube.com The dioxolane group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions when needed. The substituted aromatic ring offers multiple sites for functionalization, allowing for the sequential introduction of various substituents to build molecular complexity. nih.govnih.gov

Sequential Transformations for Building Molecular Complexity

A synthetic strategy could involve the initial functionalization of the aromatic ring via one of the methods described above (EAS, SNAr, or DoM), followed by deprotection of the dioxolane to reveal the aldehyde. This aldehyde can then undergo a wide range of transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to further elaborate the molecule.

For instance, a DoM reaction at the C5 position followed by iodination would yield an aryl iodide. This intermediate could then undergo a Suzuki coupling to introduce a new aryl group. Subsequent deprotection of the dioxolane would provide a functionalized aldehyde, which could then be converted into an alkene via a Wittig reaction. This sequence of reactions demonstrates how the different reactive sites of the molecule can be selectively addressed to build a complex target structure. beilstein-journals.orgnih.gov

One-Pot Reaction Sequences Incorporating this compound

One-pot or cascade reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. beilstein-journals.orgjmu.edu this compound could be a key component in such sequences.

A possible one-pot reaction could involve an initial DoM reaction to generate an aryllithium species. Instead of quenching this intermediate, it could be directly used in a subsequent reaction within the same pot. For example, the aryllithium could react with a suitable electrophile that also contains a functional group capable of initiating a subsequent cyclization or rearrangement. nih.govmdpi.comresearchgate.netnih.govrsc.org

Another possibility is a cascade reaction initiated by a nucleophilic aromatic substitution. For example, reaction with a bifunctional nucleophile could lead to the substitution of a fluorine atom, followed by an intramolecular cyclization to form a heterocyclic system. The specific design of such one-pot and cascade reactions would depend on the desired final product and the compatibility of the reagents and reaction conditions.

Advanced Spectroscopic and Analytical Characterization of 2 2,4 Difluoro 3 Methoxyphenyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis for Connectivity and Substitution Patterns

The analysis of one-dimensional NMR spectra provides the initial and most fundamental layer of structural information. For 2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane, each signal in the ¹H, ¹³C, and ¹⁹F spectra corresponds to a unique chemical environment within the molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic, dioxolane, and methoxy (B1213986) protons. The two protons on the dioxolane ring (-O-CH₂-CH₂-O-) would likely appear as a multiplet around 3.9-4.2 ppm. The acetal (B89532) proton (H-2), being adjacent to two oxygen atoms and the aromatic ring, is expected to resonate as a singlet further downfield, typically in the range of 5.8-6.0 ppm. The aromatic region would display two signals corresponding to H-5' and H-6'. Due to coupling with fluorine atoms, these signals would exhibit complex splitting patterns (e.g., doublet of doublets or triplets). The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The dioxolane methylene (B1212753) carbons (-O-C H₂-C H₂-O-) are expected to have a chemical shift of approximately 65-70 ppm. The acetal carbon (C-2) would be found significantly downfield, around 100-105 ppm, due to the influence of the two adjacent oxygen atoms. The aromatic carbons would appear between 110-160 ppm, with their precise shifts influenced by the fluorine and methoxy substituents. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). The methoxy carbon is anticipated around 56-62 ppm.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool. Two distinct signals are expected for the non-equivalent fluorine atoms at the C-2' and C-4' positions of the phenyl ring. The chemical shifts are sensitive to the electronic environment. These signals would likely appear as doublets or multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-2 (acetal) | 5.8 - 6.0 (s) | 100 - 105 |

| H-4, H-5 (dioxolane) | 3.9 - 4.2 (m) | 65 - 70 |

| H-5' (aromatic) | 6.8 - 7.1 (m) | 110 - 115 (d, JCF) |

| H-6' (aromatic) | 7.2 - 7.5 (m) | 120 - 125 (d, JCF) |

| -OCH₃ | ~3.9 (s) | 56 - 62 |

| C-1' | - | 118 - 122 (dd, JCF) |

| C-2' | - | 155 - 160 (dd, JCF) |

| C-3' | - | 145 - 150 (d, JCF) |

Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. JCF refers to carbon-fluorine coupling.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, a key correlation would be observed between the protons on the dioxolane ring, confirming their adjacent relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. For example, the proton signal at ~3.9 ppm would correlate with the methoxy carbon signal at ~56-62 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (two to three bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. Key expected correlations include:

The acetal proton (H-2) to the dioxolane carbons (C-4, C-5) and to the aromatic carbons C-1' and C-6'.

The methoxy protons to the aromatic carbon C-3'.

The aromatic proton H-6' to carbons C-1', C-2', and C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is vital for determining stereochemistry and conformation. Expected through-space correlations might include:

The acetal proton (H-2) and the aromatic proton at the C-6' position.

The methoxy group protons and the aromatic proton at the C-4' position.

Conformational Analysis of the Dioxolane Ring and Aryl Moiety via NMR Spectroscopic Parameters

The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between different conformations, most commonly the "envelope" and "twist" forms. acs.org The exact preferred conformation can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) within the ring. nih.gov A detailed analysis of these coupling constants, often aided by quantum mechanical calculations, can provide insights into the puckering of the ring.

Furthermore, the rotational orientation of the 2,4-difluoro-3-methoxyphenyl group relative to the dioxolane ring can be investigated using NOESY. The presence and intensity of NOE cross-peaks between the acetal proton (H-2) and the aromatic protons (H-5' and H-6') can define the preferred rotational conformation (rotamer) of the aryl moiety.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. It also gives insight into the molecule's structure through the analysis of its fragmentation patterns.

Exact Mass Determination and Elemental Composition Verification

For this compound, the elemental formula is C₁₀H₁₀F₂O₃. High-resolution mass spectrometry can measure the mass of the molecular ion to several decimal places, allowing for its unambiguous confirmation.

Table 2: HRMS Data

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₀F₂O₃ |

| Calculated Exact Mass | 216.0598 |

| Ionization Mode | Electrospray (ESI+) |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 217.0676 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to the expected value for the protonated molecule ([M+H]⁺) would serve as definitive proof of the elemental composition.

Investigation of Characteristic Fragmentation Patterns and Diagnostic Ions

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the structure of the parent molecule. The fragmentation of aryl-1,3-dioxolanes often involves characteristic pathways. libretexts.orgnih.gov

A plausible fragmentation pathway for protonated this compound would likely initiate with the cleavage of the dioxolane ring.

Formation of the Aryl Cation: A primary fragmentation would be the cleavage of the C2-O bonds, leading to the loss of the neutral ethylene (B1197577) glycol moiety (C₂H₆O₂) and the formation of the highly stable 2,4-difluoro-3-methoxybenzyl cation.

Loss of Formaldehyde (B43269): Another common pathway for dioxolanes is the loss of a neutral formaldehyde molecule (CH₂O), leading to a characteristic fragment ion.

Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic portion could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Table 3: Predicted Major Fragment Ions in HRMS/MS

| m/z (Predicted) | Possible Formula | Description of Loss from [M+H]⁺ |

|---|---|---|

| 157.0303 | [C₇H₅F₂O]⁺ | Loss of ethylene glycol (C₂H₆O₂) |

| 187.0571 | [C₉H₉F₂O₂]⁺ | Loss of formaldehyde (CH₂O) |

The identification of these diagnostic ions provides strong corroborative evidence for the proposed structure of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. The vibrational spectrum of this compound is governed by the distinct vibrations of its two primary structural units: the 1,3-dioxolane ring and the 2,4-difluoro-3-methoxyphenyl moiety.

The assignment of characteristic vibrational bands can be predicted by examining data from similar structures. For the aryl portion, studies on related molecules like 2,4-difluoro-1-methoxy benzene (B151609) provide relevant frequency assignments. For the dioxolane ring, data from parent 1,3-dioxolane and its derivatives are informative.

Dioxolane Moiety: The 1,3-dioxolane ring is characterized by several strong C-O stretching vibrations. The cyclic acetal structure gives rise to a series of complex bands, often referred to as a "fingerprint" for the dioxolane system, typically in the 1200-1000 cm⁻¹ region. Key expected vibrations include:

C-O-C Asymmetric Stretching: Strong bands are expected in the range of 1150-1050 cm⁻¹.

C-O-C Symmetric Stretching: A strong band is typically observed around 1040 cm⁻¹.

CH₂ Rocking and Twisting: Weaker bands corresponding to the methylene groups of the dioxolane ring are expected in the 1000-800 cm⁻¹ region.

Aryl Moiety: The 2,4-difluoro-3-methoxyphenyl group contributes several distinct bands:

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aromatic C=C Stretching: Multiple bands of varying intensity are characteristic of the benzene ring, appearing in the 1600-1450 cm⁻¹ region.

Aryl-Alkyl Ether C-O Stretching: Anisole derivatives typically show a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1030 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds will produce very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region. The exact positions depend on the substitution pattern.

The table below summarizes the predicted characteristic IR and Raman bands for the title compound.

| Frequency Range (cm⁻¹) | Assignment | Moiety | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Aryl | Weak-Medium | Medium |

| 2990-2880 | Aliphatic C-H Stretch | Dioxolane | Medium | Medium |

| 1600-1450 | Aromatic C=C Ring Stretch | Aryl | Medium-Strong | Strong |

| ~1250 | Asymmetric Ar-O-CH₃ Stretch | Aryl | Strong | Weak |

| 1300-1100 | C-F Stretch | Aryl | Very Strong | Weak |

| 1150-1050 | Asymmetric C-O-C Stretch | Dioxolane | Strong | Medium |

| ~1040 | Symmetric C-O-C Stretch | Dioxolane | Strong | Weak |

FTIR spectroscopy is an invaluable tool for real-time monitoring of the synthesis of this compound. The compound is typically formed via the acetalization of 2,4-difluoro-3-methoxybenzaldehyde (B1333969) with ethylene glycol under acidic catalysis.

The progress of this reaction can be easily followed by monitoring the disappearance of the strong carbonyl (C=O) stretching band of the starting aldehyde, which typically appears around 1700-1680 cm⁻¹. Concurrently, the appearance and increase in the intensity of the characteristic C-O-C stretching bands of the dioxolane ring (1200-1000 cm⁻¹) would signal the formation of the product. The absence of the aldehyde C=O peak in the final product spectrum is a key indicator of reaction completion and a primary measure of purity. Furthermore, the absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) would indicate the removal of the ethylene glycol starting material and water by-product.

X-ray Crystallography for Solid-State Structure Determination (if single crystals available)

As of now, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, should suitable single crystals be obtained, X-ray crystallography would provide definitive and high-resolution information about its three-dimensional structure in the solid state.

X-ray crystallography would unambiguously determine the conformation of the molecule. The five-membered 1,3-dioxolane ring is not planar and is expected to adopt either an envelope (Cₛ symmetry) or a twisted (C₂ symmetry) conformation to minimize steric strain. The analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule.

Key structural parameters that would be determined include:

The exact conformation of the dioxolane ring.

The planarity of the 2,4-difluoro-3-methoxyphenyl ring system.

Since the parent compound is achiral, absolute stereochemistry is not applicable. However, if a chiral diol were used in its synthesis, X-ray crystallography could be used to determine the relative and absolute stereochemistry of the resulting diastereomers.

The technique would also reveal how the molecules pack in the crystal lattice. This is governed by various intermolecular interactions. For this specific molecule, one would expect to observe:

Weak Hydrogen Bonds: C-H···O and C-H···F interactions are likely to be the dominant forces directing the crystal packing, linking adjacent molecules into a three-dimensional supramolecular architecture.

π-π Stacking: Potential stacking interactions between the electron-deficient difluorinated phenyl rings of neighboring molecules could also play a role in stabilizing the crystal structure.

Analysis of these interactions provides insight into the physical properties of the solid material, such as melting point and solubility.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound. Given its structure, both gas and liquid chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of moderately polar organic compounds. A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) or C8 column.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: UV detection, likely around 254 nm or at the specific λₘₐₓ of the substituted phenyl ring, would be effective due to the aromatic chromophore.

This method would effectively separate the product from unreacted starting materials (e.g., 2,4-difluoro-3-methoxybenzaldehyde) and any non-polar or highly polar impurities. If the synthesis could result in isomeric products, HPLC would be a primary tool for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for purity assessment and definitive identification. The compound is expected to be sufficiently volatile and thermally stable for GC analysis.

Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane, such as a DB-5 or HP-5ms) would be suitable.

Detection: The mass spectrometer would provide the molecular weight of the compound, confirming its identity. The fragmentation pattern observed in the mass spectrum would serve as a fingerprint, offering structural confirmation. Key fragments would likely arise from the cleavage of the dioxolane ring and the substituted phenyl moiety.

GC-MS is particularly useful for detecting and identifying trace volatile impurities that may not be resolved by other methods.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

The application of chiral chromatography is contingent on the molecule possessing stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other, a property that arises from the presence of one or more chiral centers within a molecule.

In the case of this compound, the molecule is achiral. The carbon atom at the 2-position of the 1,3-dioxolane ring, which is bonded to the difluoromethoxyphenyl group, is not a stereocenter. This is because the 1,3-dioxolane ring, being unsubstituted at the 4 and 5 positions, allows for a plane of symmetry that bisects the ring and the attached aromatic substituent. Consequently, the molecule does not exist as a pair of enantiomers, and it does not rotate plane-polarized light.

Given its achiral nature, the determination of enantiomeric excess is not applicable to this compound. Therefore, chiral chromatography, a technique specifically designed to separate enantiomers, is not a relevant analytical method for this particular compound. While chiral chromatography is a critical tool for many 1,3-dioxolane derivatives that do possess chirality, the subject compound lacks the necessary structural features for such analysis. nih.govmdpi.com

Preparative Chromatography for Purification of Complex Reaction Mixtures

Following the synthesis of this compound, which typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with ethylene glycol under acidic conditions, the resulting crude product is often a complex mixture. This mixture can contain unreacted starting materials, catalysts, solvents, and various by-products. To isolate the desired compound with a high degree of purity suitable for further applications, preparative chromatography is an essential purification technique. google.com

Preparative High-Performance Liquid Chromatography (HPLC) and flash column chromatography are two of the most common methods employed for this purpose. lcms.cznih.gov The choice between them often depends on the scale of the purification and the difficulty of the separation.

Flash Column Chromatography: For multi-gram scale purification, flash column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used as the mobile phase. The polarity of the mobile phase is optimized to achieve a good separation between the target compound and impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. google.com This technique utilizes a high-efficiency column packed with a stationary phase (e.g., silica gel or a bonded phase like C18) and pumps the mobile phase through at a high pressure, allowing for superior resolution. lcms.cz The purification process can be scaled up from an analytical method by increasing the column diameter and sample load. lcms.cz

Below is an interactive data table representing a hypothetical preparative HPLC method for the purification of this compound.

| Parameter | Condition |

|---|---|

| Instrument | Preparative HPLC System |

| Stationary Phase (Column) | Silica Gel, 10 µm particle size |

| Column Dimensions | 50 x 250 mm |

| Mobile Phase | n-Hexane / Ethyl Acetate (85:15, v/v) |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | 500 mg of crude product dissolved in mobile phase |

| Purity of Collected Fraction | >99.5% |

The fractions containing the purified product are collected as they elute from the column, and the solvent is subsequently removed by evaporation to yield the pure this compound. The purity of the final product is then confirmed using analytical HPLC and spectroscopic methods.

Theoretical and Computational Chemistry Studies of 2 2,4 Difluoro 3 Methoxyphenyl 1,3 Dioxolane

Quantum Chemical Calculations (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ambeed.com It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. For a molecule like 2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its chemical nature. nih.govresearchgate.net

Optimized Geometries and Energy Landscapes of Conformers

A primary result from DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms. For this compound, the geometry would be characterized by a nearly planar difluoro-methoxyphenyl ring. The dioxolane ring, however, is not planar and would adopt a puckered conformation to relieve ring strain, most likely an "envelope" or "twist" conformation.

Furthermore, the molecule possesses conformational flexibility, primarily around the C-O single bonds of the methoxy (B1213986) group and the bond connecting the aromatic ring to the dioxolane ring. A computational study would explore the potential energy surface to identify different stable conformers and the transition states that separate them. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Predicted Key Structural Features of this compound

| Structural Feature | Expected Characteristic |

|---|---|

| Phenyl Ring | Nearly planar geometry |

| Dioxolane Ring | Non-planar, likely envelope or twist conformation |

| Methoxy Group Orientation | Multiple low-energy rotational conformers possible |

Note: The table presents expected features. Precise bond lengths, angles, and dihedral angles would require specific DFT calculations, which are not currently published for this molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and characterizes the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be a π-orbital localized predominantly on the electron-rich aromatic ring, influenced by the electron-donating methoxy group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept electrons, indicating the molecule's electrophilicity. The LUMO is anticipated to be a π*-antibonding orbital, also centered on the aromatic ring system.

The energies of the HOMO (EHOMO) and LUMO (ELUMO) are used to calculate key reactivity descriptors that quantify the molecule's stability and reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a particularly important descriptor; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance | Predicted Value |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity and kinetic stability | Not Available |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | Not Available |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | Not Available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | Not Available |

| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | Resistance to change in electron distribution | Not Available |

Note: The formulas are provided for context. Specific energy values and the resulting descriptor values for this molecule are not available in the literature.

Electrostatic Potential Surface (EPS) Mapping for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netacs.org The map is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are prone to attack by electrophiles. In this compound, these regions would be concentrated around the highly electronegative oxygen atoms of the methoxy and dioxolane groups, as well as the fluorine atoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are sites susceptible to nucleophilic attack. Positive potential would be expected around the hydrogen atoms of the aromatic and dioxolane rings.

Green Regions: Represent areas of neutral or near-zero potential.

The EPS map provides crucial insights into non-covalent interactions, such as hydrogen bonding, and helps identify sites for electrophilic and nucleophilic reactions. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and locating transition states (TS)—the highest energy points along a reaction pathway. researchgate.net This analysis provides activation energies, which are critical for understanding reaction rates and feasibility.

Computational Elucidation of Dioxolane Formation and Deprotection Mechanisms

The formation of the this compound involves the acid-catalyzed reaction of 2,4-Difluoro-3-methoxybenzaldehyde (B1333969) with ethylene (B1197577) glycol. This is a classic acetalization reaction. youtube.com A computational study of this mechanism would involve the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate (a hemiacetal). A transition state for this step would be located.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the hemiacetal.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The remaining hydroxyl group on the ethylene glycol moiety attacks the carbocation, closing the five-membered dioxolane ring.

Deprotonation: The final step is the deprotonation of the oxonium ion by a base (e.g., water or the conjugate base of the catalyst) to regenerate the catalyst and yield the final dioxolane product.

A full DFT study would calculate the free energy of each reactant, intermediate, transition state, and product, providing a complete energy profile of the reaction and identifying the rate-determining step. acs.org

Prediction of Reactivity and Regioselectivity in Aryl Functionalization Reactions

The reactivity of the aromatic ring towards further functionalization, particularly electrophilic aromatic substitution (EAS), is governed by the directing effects of the existing substituents: two fluorine atoms, one methoxy group, and the dioxolane-substituted carbon.

Directing Effects: The methoxy (-OCH3) group is a strong activating group and is ortho, para-directing. The fluorine (-F) atoms are deactivating due to their inductive effect but are also ortho, para-directing due to resonance. The carbon atom attached to the dioxolane ring is analogous to the carbon of the parent aldehyde group, which is a deactivating, meta-directing group.

Computational Prediction: Predicting the precise site of substitution on this polysubstituted ring is complex due to competing electronic effects. Computational methods can predict the regioselectivity with high accuracy. rsc.org The most common approach involves modeling the attack of an electrophile (e.g., Br+ for bromination) at each available position on the ring (C-5 and C-6). The relative energies of the resulting intermediates (σ-complexes or Wheland intermediates) are then calculated. nih.gov The pathway with the lowest-energy transition state and the most stable intermediate is the most favorable, indicating the preferred site of substitution. FMO theory can also be used, where the site with the largest HOMO orbital coefficients is often the most susceptible to electrophilic attack. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Detailed theoretical and computational chemistry studies on this compound are limited in publicly available scientific literature. Computational chemistry serves as a powerful tool for predicting spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for these predictions.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods is a valuable technique for structure elucidation. For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts is particularly important. DFT-based procedures are often used to predict these shifts with a reasonable degree of accuracy at a modest computational cost. The choice of the functional and basis set, such as ωB97XD/aug-cc-pvdz, has been shown to provide a good balance of accuracy and computational time for a range of molecules with fluorine-carbon bonds, with a root mean square error that can be as low as 3.57 ppm. worktribe.comrsc.orgresearchgate.net

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating chemical shifts. researchgate.net These calculations are typically performed on a molecular geometry that has been optimized at a selected level of theory. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be influenced by the choice of basis set, with double-zeta basis sets like 6-31+G(d,p) and 6-31++G(d,p) sometimes providing more accurate results for certain types of molecules. nsf.gov The correlation between computationally predicted and experimentally measured NMR data is a critical step in the conformational analysis of complex molecules. nih.gov

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a representative computational approach, is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH (dioxolane) | 5.8 - 6.2 | 100 - 105 |

| OCH₂ (dioxolane) | 3.9 - 4.3 | 65 - 70 |

| OCH₃ | 3.8 - 4.1 | 55 - 60 |

| CH (aromatic) | 6.8 - 7.5 | 110 - 160 (with C-F and C-O splitting) |

| C-F (aromatic) | - | 150 - 165 (¹JCF ≈ 240-260 Hz) |

| C-O (aromatic) | - | 145 - 160 |

Note: These are hypothetical values and would require specific computational studies to be confirmed.

Simulated Vibrational Spectra for Comparison with Experimental IR and Raman Data

Computational methods can also simulate vibrational spectra, such as Infrared (IR) and Raman, which arise from the different vibrational modes of a molecule. These simulations are instrumental in the assignment of experimental spectral bands to specific molecular motions. Harmonic vibrational frequency calculations are typically performed on the optimized geometry of the molecule. mdpi.com

The comparison of simulated and experimental spectra can be improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. mdpi.com For a molecule like this compound, key vibrational modes would include the C-F stretching, C-O-C stretching of the dioxolane and methoxy groups, aromatic ring vibrations, and C-H stretching.

Below is a hypothetical table outlining the expected regions for key vibrational frequencies.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O-C Stretch (Dioxolane) | 1000 - 1150 |

| C-O-C Stretch (Aryl Ether) | 1200 - 1270 |

Note: These are hypothetical values and would require specific computational studies to be confirmed.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and interactions with the surrounding environment. nih.gov

Dynamics of the Dioxolane Ring and Aryl Substituents in Different Environments

For this compound, MD simulations could be employed to investigate the conformational dynamics of the dioxolane ring, which can adopt various puckered conformations (e.g., envelope, twist). The simulations would also reveal the rotational freedom of the difluoro-methoxyphenyl substituent relative to the dioxolane ring.

By performing these simulations in different solvent environments (e.g., in a nonpolar solvent like chloroform (B151607) or a polar solvent like water), one could assess how the solvent influences the conformational preferences and the dynamics of the molecule. This information is crucial for understanding the behavior of the compound in solution, which can affect its reactivity and other properties. Such studies would typically analyze trajectories to determine preferred dihedral angles, ring pucker parameters, and the time scales of conformational transitions.

Applications and Utility in Complex Organic Synthesis

2-(2,4-Difluoro-3-methoxyphenyl)-1,3-dioxolane as a Versatile Synthon

The strategic importance of this compound lies in its dual functionality. The 1,3-dioxolane (B20135) group serves as a stable protecting group for the aldehyde, allowing for selective reactions on the aromatic ring. Conversely, the difluoro-methoxyphenyl moiety can direct or influence reactions at the aldehyde position once deprotected. This dual nature makes it a highly adaptable synthetic intermediate.

The 2,4-difluoro-3-methoxyphenyl structural motif is of considerable interest in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its potential is evident. This compound can serve as a precursor to a variety of pharmaceutical intermediates. For instance, the protected aldehyde can be unveiled at a later synthetic stage to participate in reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, which are fundamental transformations in the assembly of complex drug molecules.

The strategic introduction of the 2,4-difluoro-3-methoxyphenyl unit can be crucial in the development of kinase inhibitors, where substituted phenyl rings often play a key role in binding to the enzyme's active site. The methoxy (B1213986) group also provides a handle for further functionalization, potentially through demethylation followed by the introduction of other substituents.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Reaction Type | Resulting Functional Group | Potential Therapeutic Area |

|---|---|---|

| Reductive Amination | Substituted Amines | Oncology, Neurology |

| Wittig Reaction | Substituted Alkenes | Inflammatory Diseases |

| Aldol Condensation | β-Hydroxy Carbonyls | Infectious Diseases |